molecular formula C13H11ClN4O2 B13372345 6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide

6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide

Cat. No.: B13372345
M. Wt: 290.70 g/mol
InChI Key: AMQKCNGALNTHNF-UHFFFAOYSA-N
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Description

6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide is a chemical compound known for its unique structure and potential applications in various scientific fields. This compound features a nicotinamide core with a 4-chloroanilino group attached via a carbonyl linkage, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide typically involves the reaction of nicotinic acid derivatives with 4-chloroaniline in the presence of a coupling agent. One common method includes the use of carbodiimide reagents to facilitate the formation of the amide bond between the nicotinic acid derivative and 4-chloroaniline .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.

    Reduction: Reduction reactions can convert the carbonyl group to an alcohol or amine group.

    Substitution: The chloro group in the 4-chloroanilino moiety can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

    Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium tert-butoxide (KOtBu) can facilitate substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.

    Industry: It may be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide exerts its effects involves interactions with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 4-{[(4-Chloroanilino)carbonyl]amino}benzoic acid
  • 2-{[(4-Chloroanilino)carbonyl]amino}pyridine
  • N-{[(4-Chloroanilino)carbonyl]amino}benzamide

Uniqueness

6-{[(4-Chloroanilino)carbonyl]amino}nicotinamide is unique due to its nicotinamide core, which imparts specific properties and potential biological activities not found in other similar compounds. This uniqueness makes it a valuable compound for targeted research and development.

Properties

Molecular Formula

C13H11ClN4O2

Molecular Weight

290.70 g/mol

IUPAC Name

6-[(4-chlorophenyl)carbamoylamino]pyridine-3-carboxamide

InChI

InChI=1S/C13H11ClN4O2/c14-9-2-4-10(5-3-9)17-13(20)18-11-6-1-8(7-16-11)12(15)19/h1-7H,(H2,15,19)(H2,16,17,18,20)

InChI Key

AMQKCNGALNTHNF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1NC(=O)NC2=NC=C(C=C2)C(=O)N)Cl

Origin of Product

United States

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